molecular formula C15H14N4O2S B2615395 2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(4-methoxyphenyl)acetamide CAS No. 307341-00-0

2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(4-methoxyphenyl)acetamide

Cat. No.: B2615395
CAS No.: 307341-00-0
M. Wt: 314.36
InChI Key: DLJRENHWYIZKTE-UHFFFAOYSA-N
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Description

2-([1,2,4]Triazolo[4,3-a]pyridin-3-ylthio)-N-(4-methoxyphenyl)acetamide is a heterocyclic compound featuring a triazolo-pyridine core linked to a thioether group and an acetamide moiety substituted with a 4-methoxyphenyl ring. This structure combines aromaticity, hydrogen-bonding capacity (via the acetamide group), and sulfur-based reactivity, making it a candidate for pharmaceutical and agrochemical applications. The 4-methoxy substituent enhances solubility and modulates electronic properties, while the triazolo-pyridine core contributes to binding interactions with biological targets such as kinases or receptors .

Properties

IUPAC Name

N-(4-methoxyphenyl)-2-([1,2,4]triazolo[4,3-a]pyridin-3-ylsulfanyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14N4O2S/c1-21-12-7-5-11(6-8-12)16-14(20)10-22-15-18-17-13-4-2-3-9-19(13)15/h2-9H,10H2,1H3,(H,16,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DLJRENHWYIZKTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)CSC2=NN=C3N2C=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

314.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(4-methoxyphenyl)acetamide typically involves the reaction of 2-hydrazinopyridine with substituted aromatic aldehydes under mild conditions. This one-pot synthesis is efficient and operationally simple, providing facile access to the desired triazolopyridine derivatives .

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scalable synthetic routes that maintain the efficiency and simplicity of laboratory-scale reactions. Optimization of reaction conditions, such as temperature and solvent choice, is crucial for industrial applications.

Chemical Reactions Analysis

Types of Reactions

2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(4-methoxyphenyl)acetamide undergoes various chemical reactions, including:

    Oxidation: This reaction can modify the functional groups attached to the triazolopyridine core.

    Reduction: Reduction reactions can be used to alter the oxidation state of the compound.

    Substitution: Common in heterocyclic chemistry, substitution reactions can introduce different functional groups to the compound.

Common Reagents and Conditions

    Oxidation: Reagents such as potassium permanganate or hydrogen peroxide under acidic or basic conditions.

    Reduction: Reagents like sodium borohydride or lithium aluminum hydride.

    Substitution: Various nucleophiles or electrophiles under appropriate conditions, often involving catalysts or specific solvents.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce a wide range of functional groups, enhancing the compound’s versatility.

Scientific Research Applications

2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(4-methoxyphenyl)acetamide has several scientific research applications:

Mechanism of Action

The mechanism of action of 2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(4-methoxyphenyl)acetamide involves its interaction with specific molecular targets, such as kinases. The compound’s structure allows it to inhibit kinase activity, which is crucial in regulating cell growth and proliferation. This inhibition can lead to the suppression of cancer cell growth .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The compound’s structural and functional analogs can be categorized based on variations in the heterocyclic core, substituents, or linkage groups. Below is a detailed comparison:

Table 1: Key Structural and Functional Comparisons

Compound Name / ID Core Structure Substituents/Modifications Molecular Weight (g/mol) Notable Properties/Activities References
2-([1,2,4]Triazolo[4,3-a]pyridin-3-ylthio)-N-(4-methoxyphenyl)acetamide Triazolo[4,3-a]pyridine 4-Methoxyphenyl, thioether-acetamide linkage ~285.3 (estimated) Enhanced solubility; kinase inhibition potential
N-[4-(3-Methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)phenyl]acetamide (894067-38-0) Triazolo[4,3-b]pyridazine Methyl group on triazole, unsubstituted phenyl 293.3 Reduced solubility vs. methoxy analog; potential antiviral activity
2-[[6-(4-Methoxyphenyl)-[1,2,4]triazolo[4,3-b]pyridazin-3-yl]sulfanyl]acetamide (894049-45-7) Triazolo[4,3-b]pyridazine 4-Methoxyphenyl, thioether-acetamide 327.4 Similar substituents but pyridazine core; altered binding kinetics
N-Phenyl-2-(tetrahydrobenzothieno-triazolo-pyrimidin-3-ylsulfanyl)acetamide (10a) Benzothieno-triazolo-pyrimidine Phenyl, tetrahydrofused ring system 436.5 Bulkier core; lower metabolic stability
BacPROTAC-5 (SI-18) Thieno-triazolo-diazepine Chlorophenyl, azidopentyl chain 563.1 PROTAC-mediated protein degradation; bacterial targeting
2-[(6S)-4-(4-Chlorophenyl)-thieno-triazolo-diazepin-6-yl]-N-(4-hydroxyphenyl)acetamide Thieno-triazolo-diazepine Chlorophenyl, hydroxyphenyl 488.0 CNS activity; high selectivity for GABA receptors

Key Findings from Comparative Analysis

Core Heterocycle Impact: Triazolo-pyridine vs. Fused Ring Systems: Compounds like 10a (benzothieno-triazolo-pyrimidine) exhibit reduced solubility and metabolic stability due to their bulky fused cores, limiting bioavailability .

Substituent Effects :

  • 4-Methoxyphenyl vs. 4-Ethoxyphenyl : The methoxy group in the target compound improves water solubility compared to ethoxy-substituted analogs (e.g., 891117-12-7) while maintaining similar electronic effects .
  • Chlorophenyl vs. Methoxyphenyl : Chlorophenyl derivatives (e.g., BacPROTAC-5) show higher lipophilicity and target affinity but increased toxicity risks .

PROTAC Applications: BacPROTAC-5’s diazepine core enables protein degradation machinery recruitment, a mechanism absent in simpler triazolo-pyridine derivatives .

Safety and Toxicity :

  • The target compound’s GHS classification (acute toxicity, skin/eye irritation) aligns with structurally related triazolo-thioacetamides, but its methoxy group may mitigate reactivity compared to chlorinated analogs .

Biological Activity

2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(4-methoxyphenyl)acetamide is a heterocyclic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This compound features a triazolopyridine core linked to a methoxyphenylacetamide moiety through a thioether bond, which enhances its potential as a therapeutic agent. The structural uniqueness of this compound allows it to interact with various biological targets, making it a candidate for drug discovery.

Chemical Structure

The chemical structure of 2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(4-methoxyphenyl)acetamide can be represented as follows:

C14H17N5O2S\text{C}_{14}\text{H}_{17}\text{N}_{5}\text{O}_{2}\text{S}

Biological Activity Overview

This compound has demonstrated significant biological activity across various studies. Key areas of interest include:

  • Kinase Inhibition : It has been identified as a potent inhibitor of c-Met kinase, which is crucial in regulating cell growth and differentiation. Inhibition of this kinase leads to apoptosis and cell cycle arrest in cancer cells, thereby inhibiting tumor growth and progression .
  • Anticancer Properties : The compound exhibits efficacy against several cancer cell lines, including A549 (lung cancer), MCF-7 (breast cancer), and HeLa (cervical cancer). Studies have reported IC50 values indicating its potency against these cell lines .
  • Antimicrobial Activity : Preliminary evaluations suggest that this compound may possess antimicrobial properties, although detailed studies are still needed to confirm its efficacy against specific pathogens .

Kinase Inhibition Studies

A study focusing on the inhibition of c-Met kinase revealed that 2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(4-methoxyphenyl)acetamide significantly inhibited the kinase activity with an IC50 value in the low micromolar range. This inhibition was associated with decreased viability in cancer cell lines:

Cell LineIC50 Value (µM)
A5490.83 ± 0.07
MCF-70.15 ± 0.08
HeLa2.85 ± 0.74

These results indicate that the compound's structural features contribute to its selective targeting of c-Met kinase .

Mechanistic Insights

Mechanistic studies have shown that the inhibition of c-Met leads to:

  • Apoptosis : Induction of programmed cell death in cancer cells.
  • Cell Cycle Arrest : Disruption of normal cell cycle progression.

These effects were confirmed through assays such as Annexin V-FITC/PI staining and cell cycle analysis .

Case Studies

Several case studies have highlighted the potential applications of this compound in cancer therapy:

  • In vitro Studies : Various in vitro studies demonstrated that treatment with 2-([1,2,4]triazolo[4,3-a]pyridin-3-ylthio)-N-(4-methoxyphenyl)acetamide resulted in significant reductions in cell proliferation rates across multiple cancer types.
  • In vivo Models : Animal models treated with this compound showed reduced tumor sizes compared to controls, indicating its potential for further development as an anticancer agent.

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